Product packaging for Diethyl [bromo(fluoro)methyl]phosphonate(Cat. No.:CAS No. 206754-21-4)

Diethyl [bromo(fluoro)methyl]phosphonate

Cat. No.: B15412681
CAS No.: 206754-21-4
M. Wt: 249.02 g/mol
InChI Key: GCJZFEOFDUEOKD-UHFFFAOYSA-N
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Description

Diethyl [bromo(fluoro)methyl]phosphonate (CAS: 108217-08-9) is an organophosphorus compound characterized by a bromo-fluoro-substituted methyl group attached to a phosphonate ester. Its molecular formula is C₈H₁₄BrCl₃NO₅P, and it is widely utilized in organic synthesis, particularly in multi-component reactions and as a precursor for homologation processes. The presence of both bromine and fluorine atoms on the methyl group enhances its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for constructing complex molecules in pharmaceuticals and agrochemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrFO3P B15412681 Diethyl [bromo(fluoro)methyl]phosphonate CAS No. 206754-21-4

Properties

CAS No.

206754-21-4

Molecular Formula

C5H11BrFO3P

Molecular Weight

249.02 g/mol

IUPAC Name

1-[[bromo(fluoro)methyl]-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C5H11BrFO3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3

InChI Key

GCJZFEOFDUEOKD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(F)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl (Bromodifluoromethyl)phosphonate (CAS: 65094-22-6)
  • Structure : Features a bromodifluoromethyl group (BrCF₂ -) instead of bromo(fluoro)methyl.
  • Reactivity : The difluoro substitution increases electronegativity, favoring reactions with electron-deficient partners. It is commonly used in flame-retardant plasticizers due to its ability to form protective char layers during combustion .
  • Applications : Demonstrated efficacy in polymer blends, comparable to phthalate-based plasticizers in thermal stability .
Diethyl (Fluoro(phenylsulfonyl)methyl)phosphonate (CAS: 114968-97-7)
  • Structure : Contains a fluorinated methyl group with a phenylsulfonyl substituent.
  • Reactivity : The electron-withdrawing sulfonyl group enhances stability in acidic conditions, making it suitable for use as an organic building block in drug discovery .
  • Purity : Typically supplied at 98% purity, with detailed NMR and LC-MS characterization .
Diethyl Benzylphosphonate Derivatives
  • Structure : Benzyl or substituted benzyl groups attached to the phosphonate.
  • Antimicrobial Activity : Derivatives with boronic acid moieties (e.g., compound 3 in ) exhibit enhanced antimicrobial activity against E. coli strains (MIC: 2–4 µg/mL), surpassing traditional antibiotics like ciprofloxacin in selectivity .
  • Synthesis : Synthesized via palladium-catalyzed α,β-homodiarylation in water, achieving yields up to 38% .
Diethyl [bromo(fluoro)methyl]phosphonate
  • Route : Prepared via substitution reactions using sodium diethyl phosphite and bromofluoroethane under anhydrous conditions .
(±)-Diethyl (Fluoro(2′-fluoro-3′-(2,4,5-trichlorobenzyl)-[1,1′-biphenyl]-4-yl)(morpholinosulfonyl)methyl)phosphonate
  • Synthesis : Uses LDA (lithium diisopropylamide) to deprotonate sulfonamide intermediates, followed by alkylation with diethyl chlorides. Purification via silica gel chromatography yields enantiomers separated by chiral SFC .
  • Characterization : Full NMR (¹H, ¹⁹F, ³¹P) and MS data provided .

Table 1: Antimicrobial Activity of Selected Phosphonates

Compound MIC against E. coli (µg/mL) Selectivity Index Reference
Diethyl Benzylphosphonate (1) 16–32 1.0
Boronic Acid Derivative (3) 2–4 8.0
Ciprofloxacin (Control) 0.5–1.0 1.0

Table 2: Thermal Stability of Flame-Retardant Phosphonates

Compound Char Formation (%) LOI Value* Reference
Diethyl Bromodifluoromethylphosphonate 28 32
Diisononyl Phthalate (Control) 5 22

*LOI: Limiting Oxygen Index

Q & A

What are the key synthetic routes for preparing Diethyl [bromo(fluoro)methyl]phosphonate, and how can regioselectivity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or click chemistry. For example, diethyl (azidomethyl)phosphonate derivatives can react with alkyne-containing substrates under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form triazole-linked phosphonates with high regioselectivity . Optimization of regioselectivity requires precise control of reaction temperature, solvent polarity, and catalyst loading. For bromo(fluoro)methyl derivatives, LDA (lithium diisopropylamide) is often used to deprotonate intermediates, followed by quenching with electrophiles like bromo(fluoro)methane . Post-synthesis purification via silica gel chromatography or supercritical fluid chromatography (SFC) ensures high purity (>98%) .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • ¹H/³¹P NMR : The phosphorus environment in phosphonates produces distinct ³¹P NMR shifts (e.g., δ ~20–25 ppm for diethyl phosphonates). Coupling between ³¹P and ¹⁹F nuclei (if present) provides insights into fluorine positioning .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as triazole-linked phosphonates, by correlating proton-proton and heteronuclear couplings .
  • IR Spectroscopy : Confirms functional groups (e.g., P=O stretches at ~1250 cm⁻¹, C-F stretches at ~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for isotopically labeled analogs (e.g., deuterated or fluorinated derivatives) .

What are the mechanistic implications of the bromo(fluoro)methyl group in nucleophilic substitution reactions?

Methodological Answer:
The bromo(fluoro)methyl group acts as a bifunctional electrophile, where bromine is more labile than fluorine. In SN2 reactions, bromine is preferentially displaced by nucleophiles (e.g., amines, thiols), while fluorine stabilizes the transition state via electron-withdrawing effects, enhancing reaction rates . Kinetic studies using deuterated solvents (e.g., DMSO-d6) reveal solvent effects on leaving-group aptitude. Computational modeling (DFT) can predict regioselectivity in multi-step reactions, such as Suzuki couplings involving phosphonate intermediates .

How is this compound applied in enzyme inhibition studies, and what validation methods are used?

Methodological Answer:
This compound is a precursor for phosphopeptide mimetics targeting SH2 domains (e.g., Stat3) and tyrosine phosphatases (e.g., Mycobacterium tuberculosis PtpB). Key steps include:

  • Prodrug Synthesis : Coupling the phosphonate to peptide backbones via solid-phase synthesis, followed by hydrolysis to release active phosphonic acids .
  • Enzyme Assays : Inhibition is quantified using fluorescence-based assays (e.g., para-nitrophenyl phosphate hydrolysis for phosphatases) .
  • X-ray Crystallography : Resolves binding modes in enzyme-inhibitor complexes, as demonstrated for striatal-enriched protein tyrosine phosphatase (STEP) .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to volatile brominated byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, followed by disposal as hazardous waste .
  • First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

How can contradictory data on phosphonate reactivity be reconciled in cross-coupling reactions?

Methodological Answer:
Contradictions often arise from solvent effects, catalyst choice, or impurities. For example:

  • Suzuki Couplings : Pd(PPh₃)₄ may yield different regioselectivity compared to Pd(OAc)₂ with ligands like SPhos. Systematic screening of catalysts and bases (e.g., K₂CO₃ vs. Cs₂CO₃) is recommended .
  • Impurity Analysis : Use LC-MS to detect trace moisture or halide contaminants that deactivate catalysts .
  • Computational Validation : Compare experimental outcomes with DFT-calculated transition states to identify dominant pathways .

What strategies enhance the stability of this compound in aqueous biological assays?

Methodological Answer:

  • Prodrug Design : Mask the phosphonate as a pivaloyloxymethyl (POM) ester, which hydrolyzes enzymatically in vivo .
  • Buffering Agents : Use HEPES or Tris buffers (pH 7.4) to minimize hydrolysis. Avoid strongly acidic/basic conditions .
  • Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in anhydrous DMSO immediately before use .

How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer:
Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating nucleophilic attacks. For example:

  • Kinetic Isotope Effects (KIE) : Fluorine reduces KIE in SN2 reactions, indicating tighter transition states .
  • Thermodynamic Stability : Fluorinated phosphonates exhibit higher thermal stability (e.g., boiling point ~99–102°C at 16 mmHg) compared to chloro analogs .
  • Biological Half-Life : Fluorine’s metabolic resistance prolongs activity in enzyme inhibition assays .

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